

GS-967 in Neurological Disorder Research: A Technical Guide

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Compound of Interest		
Compound Name:	GS967	
Cat. No.:	B15589792	Get Quote

An Important Clarification on the Mechanism of Action of GS-967

Initial interest in GS-967 for neurological disorders may have been associated with various signaling pathways. However, extensive preclinical research has firmly established that GS-967, also known as GS-458967, does not function as a Toll-like receptor 8 (TLR8) agonist. Instead, its primary mechanism of action is the potent and selective inhibition of the late sodium current (late INa).[1] This guide will provide an in-depth overview of GS-967's role as a late sodium current inhibitor and its application in neurological disorder research, particularly in the context of certain epileptic encephalopathies. A separate section will discuss the distinct role of TLR8 in the nervous system, a field of research that holds potential for therapeutic development but is separate from the known actions of GS-967.

Part 1: GS-967 as a Late Sodium Current Inhibitor for Neurological Disorders Mechanism of Action

GS-967 is a novel sodium channel modulator that exhibits a strong preference for inhibiting the persistent or late sodium current over the peak sodium current.[1][2] In normal neuronal function, voltage-gated sodium channels open briefly to allow an influx of sodium ions, leading to the rapid depolarization phase of an action potential, and then quickly inactivate. However, in certain pathological conditions, including some genetic epilepsies, mutations in sodium channel genes can lead to an increase in the late sodium current, where channels fail to inactivate



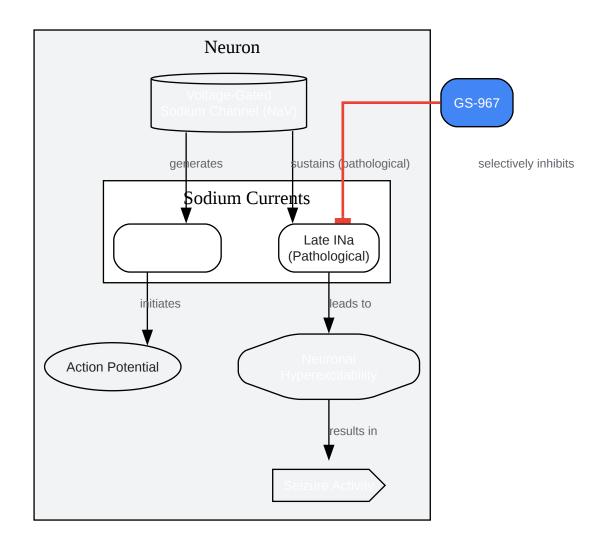
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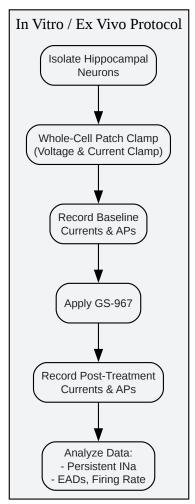
completely or reopen persistently. This aberrant current contributes to neuronal hyperexcitability, a hallmark of seizures.[2][3]

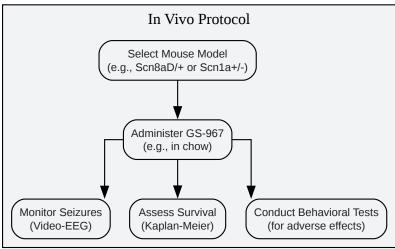
GS-967 selectively targets and blocks this late INa, thereby reducing neuronal hyperexcitability without significantly affecting the normal peak sodium current required for action potential generation.[2][3] This selectivity offers a potential therapeutic advantage by normalizing pathological neuronal firing while preserving normal physiological function. The compound has been shown to shift the voltage dependence of inactivation, slow the recovery from fast inactivation, and enhance the entry into slow inactivation of sodium channels.[4]



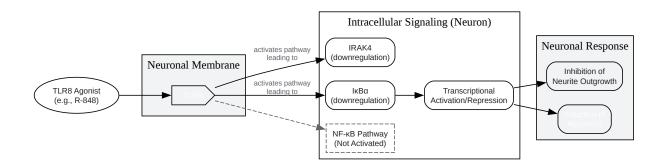












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